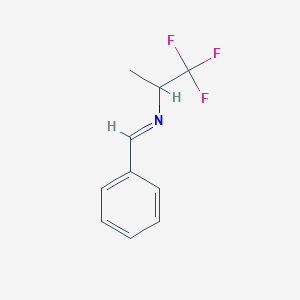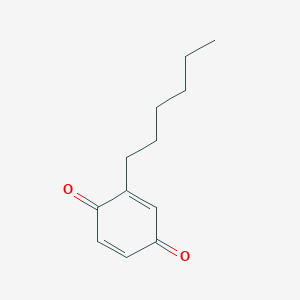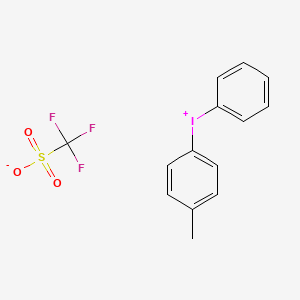
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine compounds typically involves the reaction of phosphine derivatives with nitrogen-containing ligands. The specific synthetic route for this compound might involve:
Starting Materials: Phosphine derivatives, 4-methylphenyl groups, and phenyl groups.
Reaction Conditions: Controlled temperature and pressure, use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3,5-Diazaphosphorine compounds can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction to phosphines using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted diazaphosphorine derivatives.
科学的研究の応用
1,3,5-Diazaphosphorine compounds have various applications in scientific research:
Chemistry: Used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of complex molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as potential therapeutic agents due to their unique chemical properties.
Industry: Use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Diazaphosphorine compounds depends on their specific application:
Catalysis: Acts as a ligand to stabilize transition states and facilitate chemical reactions.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,3,5-Triazaphosphorine: Similar structure but with nitrogen atoms in place of some carbon atoms.
Phosphorine Oxides: Compounds with similar phosphorus-oxygen bonds.
Phosphines: Compounds with phosphorus-hydrogen bonds.
特性
CAS番号 |
74607-63-9 |
|---|---|
分子式 |
C23H25N2OP |
分子量 |
376.4 g/mol |
IUPAC名 |
1,3-bis(4-methylphenyl)-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-27(26,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
InChIキー |
YYULAQOZWKVSII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)

![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)



![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)

![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)


